Cas no 929-10-2 (6-Methylheptanoic acid)

6-Methylheptanoic acid structure
6-Methylheptanoic acid structure
Nome do Produto:6-Methylheptanoic acid
N.o CAS:929-10-2
MF:C8H16O2
MW:144.211442947388
MDL:MFCD00044083
CID:804880
PubChem ID:90716

6-Methylheptanoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 6-Methylheptanoic acid
    • Heptanoic acid, 6-methyl-
    • iso-Caprylic acid
    • 6-Methylheptanoic acid (ACI)
    • Isocaprylic acid
    • MDL: MFCD00044083
    • Inchi: 1S/C8H16O2/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
    • Chave InChI: OEOIWYCWCDBOPA-UHFFFAOYSA-N
    • SMILES: O=C(CCCCC(C)C)O

Propriedades Computadas

  • Massa Exacta: 144.11500
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 5

Propriedades Experimentais

  • Densidade: 0.926±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de ebulição: 232 ºC (762 Torr)
  • Ponto de Flash: 116.6±6.9 ºC,
  • Índice de Refracção: 1.426 (589.3 nm 20 ºC)
  • Solubilidade: Slightly soluble (2.3 g/l) (25 º C),
  • Coeficiente de partição da água: Miscible with chloroform and methanol. Slightly miscible with water.
  • PSA: 37.30000
  • LogP: 2.28740

6-Methylheptanoic acid Informações de segurança

6-Methylheptanoic acid Dados aduaneiros

  • CÓDIGO SH:2915900090
  • Dados aduaneiros:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

6-Methylheptanoic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VN653-50mg
6-Methylheptanoic acid
929-10-2 95+%
50mg
112.0CNY 2021-07-10
Cooke Chemical
BD7749831-5g
6-Methylheptanoic acid
929-10-2 95%
5g
RMB 1852.80 2025-02-20
eNovation Chemicals LLC
D514684-25g
6-Methylheptanoic acid
929-10-2 95%
25g
$1200 2024-05-24
SHENG KE LU SI SHENG WU JI SHU
sc-484193-1 g
6-Methylheptanoic Acid,
929-10-2
1g
¥2,256.00 2023-07-11
Enamine
EN300-226974-2.5g
6-methylheptanoic acid
929-10-2 95%
2.5g
$93.0 2024-06-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M874814-250mg
6-Methylheptanoic acid
929-10-2 98%
250mg
¥246.00 2022-09-01
TRC
M311870-2.5g
6-Methylheptanoic Acid
929-10-2
2.5g
$305.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M46110-1g
6-Methylheptanoic acid
929-10-2 95%
1g
¥297.0 2024-07-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M874808-250mg
6-Methylheptanoic acid
929-10-2 95%
250mg
¥218.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M874814-1g
6-Methylheptanoic acid
929-10-2 98%
1g
¥748.00 2022-09-01

6-Methylheptanoic acid Método de produção

Método de produção 1

Condições de reacção
Referência
Asymmetric synthesis of A-factor
Crawforth, James M.; Fawcett, John; Rawlings, Bernard J., Journal of the Chemical Society, 1998, (10), 1721-1726

Método de produção 2

Condições de reacção
Referência
Decarbalkoxylation of isohexylmalonates
Markgraf, J. Hodge; Ibsen, Mark S.; Kinney, John B.; Kuper, Jerry W.; Lurie, Jonathan B.; et al, Journal of Organic Chemistry, 1977, 42(15), 2631-2

Método de produção 3

Condições de reacção
Referência
Preparation of substituted 1,2-alkanediamines as cardiovascular agents
, European Patent Organization, , ,

Método de produção 4

Condições de reacção
Referência
Green preparation method of multi-branched high carbonic acid
, China, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Water ;  0 °C; 0 - 5 °C
1.2 Solvents: Acetone ;  0 - 5 °C; 3 h, 20 °C
Referência
Short and efficient synthesis of (±)-A-factor
Chavan, Subhash P.; Pasupathy, K.; Shivasankar, K., Synthetic Communications, 2004, 34(3), 397-404

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  5 h, 1 bar, rt
Referência
Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine
Ries, Oliver; Bueschleb, Martin; Granitzka, Markus; Stalke, Dietmar; Ducho, Christian, Beilstein Journal of Organic Chemistry, 2014, 10, 1135-1142

Método de produção 7

Condições de reacção
1.1 Reagents: Tetrabutylammonium iodide ,  Rubidium carbonate ,  Hantzsch ester Catalysts: Nickel, dibromo(6,6′-dimethyl-2,2′-bipyridine-κN1,κN1′)-, (T-4)- ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ;  20 h, 1 bar, 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Site-Selective, Remote sp3 C-H Carboxylation Enabled by the Merger of Photoredox and Nickel Catalysis
Sahoo, Basudev; Bellotti, Peter; Julia-Hernandez, Francisco; Meng, Qing-Yuan; Crespi, Stefano; et al, Chemistry - A European Journal, 2019, 25(38), 9001-9005

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referência
The synthesis of two furan-based analogs of the α',β'-epoxy ketone proteasome inhibitor eponemycin
Bennacer, Bibia; Trubuil, Dominique; Rivalle, Christian; Grierson, David S., European Journal of Organic Chemistry, 2003, (23), 4561-4568

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Zinc acetate Solvents: Water ;  3 MPa, 255 °C; 30 min, 3 MPa, 255 °C; 255 °C → 120 °C; 30 min, < 120 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  < 80 °C; 70 °C; 40 min, 70 °C; 1 h, 70 °C
Referência
Process for preparation of isocaprylic acid
, China, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Sulfuric acid
Referência
Isocaprylic acid production system
, China, , ,

Método de produção 11

Condições de reacção
Referência
The contribution of the N-terminal structure of polymyxin B peptides to antimicrobial and lipopolysaccharide binding activity
Sakura, Naoki; Itoh, Tatsuya; Uchida, Yoshiki; Ohki, Kazuhiro; Okimura, Keiko; et al, Bulletin of the Chemical Society of Japan, 2004, 77(10), 1915-1924

Método de produção 12

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Methanesulfonic acid, 1,1,1-trifluoro-, tungsten(6+) salt (6:1) Solvents: Acetic acid ;  3 MPa, rt; 30 min, rt → 180 °C; 10 h, 180 °C
Referência
Method for preparing fatty acid
, China, , ,

Método de produção 13

Condições de reacção
Referência
Synthesis of dihydrocapsaicin and analogs via radical reaction using bimetallic pair Zn/Cu to form the side chain
, Brazil, , ,

Método de produção 14

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Acetonitrile ;  70 °C
Referência
Direct oxidative esterification of primary alcohols and oxidation of secondary alcohols over mesoporous spherical silica encapsulated MnO2 nanoparticles
Zare Hosseinzadeh, Shahram; Babazadeh, Mirzaagha; Shahverdizadeh, Gholam Hossein; Hosseinzadeh-Khanmiri, Rahim, New Journal of Chemistry, 2019, 43(24), 9491-9499

Método de produção 15

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Titania Solvents: (Trifluoromethyl)benzene ;  12 h, rt
Referência
Oxygen Atom Transfer in the Photocatalytic Oxidation of Alcohols by TiO2: Oxygen Isotope Studies
Zhang, Miao; Wang, Qi; Chen, Chuncheng; Zang, Ling; Ma, Wanhong; et al, Angewandte Chemie, 2009, 48(33), 6081-6084

Método de produção 16

Condições de reacção
1.1 Catalysts: Potassium carbonate ,  Platinum Solvents: Water ;  80 °C
Referência
Platinum nanoparticles supported on polymeric ionic liquid functionalized magnetic silica: effective and reusable heterogeneous catalysts for the selective oxidation of alcohols in water
Vessally, Esmail; Ghasemisarabbadeih, Mostafa; Ekhteyari, Zeynab; Hosseinzadeh-Khanmiri, Rahim; Ghorbani-Kalhor, Ebrahim; et al, RSC Advances, 2016, 6(108), 106769-106777

Método de produção 17

Condições de reacção
Referência
Anodic synthesis of acid parts in capsaicinoids and spectroscopic analysis. II
Takahashi, Mitsuo; Osawa, Keisuke; Ueda, Joji; Okada, Kuniichi, Yakugaku Zasshi, 1976, 96(8), 1000-4

6-Methylheptanoic acid Raw materials

6-Methylheptanoic acid Preparation Products

6-Methylheptanoic acid Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:929-10-2)6-Methylheptanoic acid
A855859
Pureza:99%
Quantidade:5g
Preço ($):158.0